Cefetamet pivoxyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cefetamet pivoxyl is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to form the active agent, cefetamet. Cefetamet exhibits excellent in vitro activity against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. It is particularly effective against β-lactamase-producing strains of H. influenzae and M. catarrhalis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of cefetamet pivoxyl involves a multi-step synthetic process. One method includes reacting (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid with p-nitrophenol, followed by the addition of 7-ADCA (7-aminocephalosporanic acid). The reaction mixture is then adjusted with hydrochloric acid to obtain cefetamet. The final step involves reacting cefetamet with iodometyl pivalate and adding hydrochloric acid to generate this compound hydrochloride .

Industrial Production Methods: Industrial production of this compound often involves the use of fluidized bed spray methods to create fine granules. These granules are then coated with a film-forming material, plasticizer, and antiblocking agent to improve the taste and ease of administration .

Análisis De Reacciones Químicas

Types of Reactions: Cefetamet pivoxyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound in the body releases the active cefetamet, which then exerts its antibacterial effects .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis in the gastrointestinal tract.

Oxidation: Reaction with oxidizing agents under controlled conditions.

Substitution: Reaction with various nucleophiles under specific conditions.

Major Products: The primary product of hydrolysis is cefetamet, which is the active antibacterial agent. Other reactions may yield various intermediates and by-products depending on the reagents and conditions used .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Cefetamet pivoxyl has demonstrated significant effectiveness in treating various infections caused by both Gram-positive and Gram-negative bacteria. Its in vitro activity is particularly strong against:

- Streptococcus pneumoniae

- Haemophilus influenzae

- Moraxella catarrhalis

- Neisseria gonorrhoeae

The compound is notably effective against beta-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis but shows limited efficacy against penicillin-resistant strains of Streptococcus pneumoniae and other resistant bacteria such as Staphylococcus spp. and Pseudomonas spp. .

Clinical Applications

This compound is primarily used in the treatment of:

- Upper and lower respiratory tract infections : It has been shown to be as effective as established antibiotics like amoxicillin and cefaclor in treating conditions such as pneumonia, pharyngotonsillitis, and acute exacerbations of chronic bronchitis .

- Urinary tract infections : Clinical trials indicate that this compound is effective for complicated urinary tract infections, demonstrating comparable efficacy to other antibiotics such as cefadroxil and cefuroxime axetil .

- Gonorrhea : Preliminary studies suggest that a single dose can effectively eradicate Neisseria gonorrhoeae in both men and women .

Pharmacokinetics

This compound has favorable pharmacokinetic properties, including:

- Dosing Regimen : Typically administered at 500 mg twice daily for adults or 10 mg/kg twice daily for children, allowing for good compliance due to fewer doses compared to other antibiotics .

- Bioavailability : Approximately 50% when taken with food, which affects absorption rates but maintains therapeutic levels throughout the dosing interval .

Efficacy in Diabetic Patients

A study involving 218 hospitalized patients with complicated urinary tract infections included a subgroup of diabetic patients. The results showed comparable bacteriological eradication rates between diabetic (92%) and non-diabetic patients (87.5%), indicating that this compound is effective even in high-risk groups .

Comparative Studies

In clinical trials involving over 4,000 patients, this compound was evaluated against other commonly used antibiotics. Findings indicated that it was at least as effective—and often superior—to alternatives for treating various bacterial infections, including those caused by resistant strains .

Summary Table of this compound Applications

| Application Area | Efficacy | Notable Pathogens |

|---|---|---|

| Upper Respiratory Infections | Effective; comparable to amoxicillin | Streptococcus pneumoniae, Haemophilus influenzae |

| Lower Respiratory Infections | Effective; similar outcomes to cefaclor | Moraxella catarrhalis |

| Urinary Tract Infections | Effective; similar to cefadroxil | Escherichia coli |

| Gonorrhea | Effective; single-dose efficacy | Neisseria gonorrhoeae |

Mecanismo De Acción

Cefetamet pivoxyl exerts its antibacterial effects by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This is achieved by binding to one or more of the penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. The inhibition of PBPs leads to cell lysis and death of the bacteria .

Comparación Con Compuestos Similares

Cefaclor: Another third-generation cephalosporin with similar antibacterial activity.

Ceftibuten: Known for its oral bioavailability and effectiveness against respiratory pathogens.

Cefixime: Used for treating various bacterial infections, including respiratory and urinary tract infections.

Cefetamet pivoxyl stands out due to its improved activity against β-lactamase-producing strains and its effectiveness in treating a wide range of infections.

Propiedades

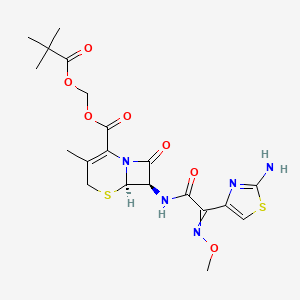

Fórmula molecular |

C20H25N5O7S2 |

|---|---|

Peso molecular |

511.6 g/mol |

Nombre IUPAC |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/t12-,16-/m1/s1 |

Clave InChI |

DASYMCLQENWCJG-MLGOLLRUSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |

SMILES isomérico |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |

SMILES canónico |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |

Sinónimos |

7-(2 (2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-desacetoxyceph-3-em-4-carboxylic acid pivaloyloxymethyl ester cefetamet pivaloyloxymethyl ester cefetamet pivoxil cefetamet pivoxyl Ro 15-8075 Ro-15-8075 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.